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Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of In-Silico Predicted Properties of 5-Chloro-2-ethoxybenzaldehyde and Structurally Related
Alternatives.

In the early stages of drug discovery and development, the in-silico prediction of a compound's
physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
properties is a critical step. This computational screening allows for the early identification of
potentially promising candidates and the filtering out of those with unfavorable characteristics,
thus saving significant time and resources. This guide provides a comparative analysis of the
in-silico predicted properties of 5-Chloro-2-ethoxybenzaldehyde against two structurally
similar aromatic aldehydes: 2-ethoxybenzaldehyde and 5-chlorobenzaldehyde. The data
presented herein is generated using the well-established SwissADME web tool, offering a
valuable resource for researchers working with these and similar chemical scaffolds.

Comparative Analysis of Physicochemical
Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological
system, influencing everything from solubility and permeability to its ability to interact with target
proteins. The following table summarizes the key in-silico predicted physicochemical
descriptors for 5-Chloro-2-ethoxybenzaldehyde and its selected alternatives.
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5-Chloro-2- 2- 5-
Property ethoxybenzaldehyd Ethoxybenzaldehy Chlorobenzaldehyd
e de e
Molecular Formula CoHoCIO2 CoH1002 C7HsCIO
Molecular Weight 184.62 g/mol 150.17 g/mol 140.57 g/mol
LogP (Consensus) 2.85 2.29 2.15
Water Solubility -3.13 (Moderately
-2.57 (Soluble) -2.31 (Soluble)
(LogS) soluble)
Topological Polar
poiosg 26.30 A2 26.30 A2 17.07 A2
Surface Area (TPSA)
Number of Rotatable 3 N
Bonds
Hydrogen Bond
yered 2 2 1
Acceptors
Hydrogen Bond
yerod 0 0 0

Donors

In-Silico ADMET Prediction Comparison

The ADMET profile of a drug candidate is a primary determinant of its clinical success. Early-
stage prediction of these properties is crucial for mitigating the risk of late-stage failures. The

table below presents a comparative overview of the predicted ADMET properties for the three
compounds.
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5-Chloro-2- 2- 5-
ADMET Property ethoxybenzaldehyd Ethoxybenzaldehy Chlorobenzaldehyd
e de e
Gastrointestinal ) ) )
] High High High
Absorption
Blood-Brain Barrier
Yes Yes Yes
Permeant
P-glycoprotein
gyeop No No No
Substrate
CYP1A2 Inhibitor Yes Yes No
CYP2C19 Inhibitor Yes No No
CYP2C9 Inhibitor Yes No No
CYP2D6 Inhibitor No No No
CYP3A4 Inhibitor Yes No No
Lipinski's Rule of Five
S 0 0
Violations
Bioavailability Score 0.55 0.55 0.55

Experimental Protocols

In-Silico Prediction of Physicochemical and ADMET Properties using SwissADME

This protocol outlines the methodology for obtaining in-silico predictions for small molecules
using the SwissADME web tool.[1]

e Molecule Input:

o Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[1]

o Input the chemical structure of the molecule of interest. This can be done by:

= Drawing the structure using the provided molecular editor.
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» Pasting a SMILES (Simplified Molecular Input Line Entry System) string into the input
box.

» Uploading a file containing the molecular structure.

o For this guide, the following SMILES strings were used:
» 5-Chloro-2-ethoxybenzaldehyde: CCOC1=C(C=C(Cl)C=C1)C=0
» 2-Ethoxybenzaldehyde: CCOC1=CC=CC=C1C=0

» 5-Chlorobenzaldehyde: C1=CC(=CC=C1C=0)CI

o Execution of Prediction:

o After inputting the molecule, initiate the calculation by clicking the "Run" or equivalent
button on the web interface.

o The tool will process the input and compute a range of physicochemical and ADMET
properties.[1]

o Data Collection and Interpretation:
o The results are typically presented in a comprehensive report.

o Collect the desired quantitative data from the "Physicochemical Properties" and
"Pharmacokinetics" sections.[1]

o Analyze the "Drug-Likeness" section to evaluate the compound against established filters
like Lipinski's rule of five.[1]

o Review the "Medicinal Chemistry" section for predictions on properties such as P-
glycoprotein substrate status and cytochrome P450 inhibition.[1]

o The "Bioavailability Score" provides a composite estimation of the overall drug-likeness.[1]

Visualizing the In-Silico Prediction Workflow
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The following diagram illustrates the general workflow for in-silico property prediction in the
early stages of drug discovery.
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Caption: Workflow for in-silico prediction of molecular properties.

In conclusion, the in-silico data presented in this guide offers a valuable starting point for
researchers interested in 5-Chloro-2-ethoxybenzaldehyde and related compounds. The
comparative analysis highlights subtle but potentially significant differences in their predicted
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physicochemical and ADMET profiles, which can inform initial lead selection and optimization
strategies in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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